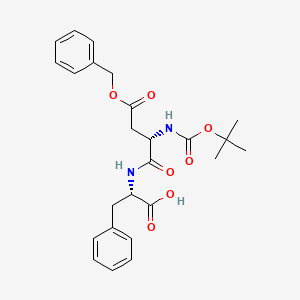

Boc-asp(obzl)-phe-OH

Descripción general

Descripción

It is a white crystalline solid with a molecular formula of C24H27N3O7 and a molecular weight of 469.49 g/mol . This compound is often utilized in biochemistry and synthetic organic chemistry, particularly in the synthesis of peptides, proteins, and drugs.

Métodos De Preparación

The synthesis of Boc-asp(obzl)-phe-OH involves several steps. Initially, aspartic acid is esterified with benzoyl chloride to form tert-butoxycarbonyl-aspartic acid benzyl ester (Boc-asp-OMe). This intermediate is then reacted with sodium hexoxide to obtain N-hexanoate. Finally, a benzoylation reaction produces this compound . Industrial production methods often employ continuous flow mechanochemistry, which allows for solvent-free or highly solvent-minimized reaction systems .

Análisis De Reacciones Químicas

Boc-asp(obzl)-phe-OH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Asp(OBzl)-Phe-OH is primarily utilized as a key building block in the synthesis of peptides. Its role is pivotal in creating bioactive peptides that are essential for pharmaceutical applications. The compound's structure allows for the introduction of specific amino acids into peptide chains, facilitating the design of peptides with desired biological activities.

Key Points:

- Bioactive Peptides: Used to develop peptides that can act as hormones, neurotransmitters, or therapeutic agents.

- Synthesis Techniques: Employed in solid-phase peptide synthesis (SPPS) where it aids in the sequential addition of amino acids to form longer peptide chains .

Drug Development

In drug development, this compound is instrumental in designing peptide-based drugs. These drugs often exhibit higher specificity and efficacy compared to traditional small-molecule drugs.

Key Points:

- Targeted Therapy: Peptide drugs can be tailored to target specific receptors or pathways in diseases, enhancing therapeutic outcomes.

- Reduced Side Effects: By targeting specific cells, such as cancer cells, these drugs minimize off-target effects common with conventional therapies .

Biotechnology

The compound plays a critical role in biotechnology, particularly in the production of therapeutic proteins. It enhances yield and stability during protein manufacturing processes.

Key Points:

- Protein Engineering: Used to modify proteins for improved functionality or stability.

- Therapeutic Proteins: Essential in creating proteins used for treatment in various diseases .

Research in Cancer Therapy

This compound is being investigated for its potential applications in targeted cancer therapies. Peptide conjugates derived from this compound can deliver cytotoxic agents directly to cancer cells.

Key Points:

- Peptide Conjugates: These conjugates can enhance drug delivery efficiency while reducing systemic toxicity.

- Mechanism of Action: Research focuses on how these peptides interact with cancer cell receptors to facilitate targeted drug delivery .

Diagnostic Applications

In diagnostics, this compound aids in developing tools for detecting specific biomarkers associated with various diseases.

Key Points:

- Biomarker Detection: Utilized in assays that identify disease markers, improving diagnostic accuracy.

- Research Tools: Serves as a component in developing reagents for laboratory tests .

Table 1: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of Boc-asp(obzl)-phe-OH involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of aspartic acid, preventing unwanted side reactions during peptide bond formation. The benzyl ester (obzl) group protects the carboxyl group, ensuring selective reactions at the desired sites . This compound interacts with molecular targets such as enzymes and receptors, facilitating the formation of peptide bonds and the synthesis of complex peptides .

Comparación Con Compuestos Similares

Boc-asp(obzl)-phe-OH is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. Similar compounds include:

Boc-asp(obzl)-OH: N-tert-butoxycarbonyl-L-aspartic acid 4-benzyl ester, used for similar purposes but lacks the phenylalanine moiety.

Boc-asp(otbu)-OH: N-tert-butoxycarbonyl-L-aspartic acid tert-butyl ester, which has a tert-butyl ester group instead of a benzyl ester.

Boc-glu(obzl)-OH: N-tert-butoxycarbonyl-L-glutamic acid 4-benzyl ester, which has a similar structure but with glutamic acid instead of aspartic acid.

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid components, which can influence their reactivity and stability.

Actividad Biológica

Boc-Asp(OBzl)-Phe-OH, or N-(tert-butoxycarbonyl)-L-aspartic acid 4-benzyl ester, is a compound with significant implications in peptide synthesis and drug development. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 323.34 g/mol

- CAS Number : 7536-58-5

- Physical Form : Solid, typically white to off-white powder.

- Purity : ≥99.0% (sum of enantiomers) .

Applications in Biological Research

This compound is primarily utilized in several key areas of biological research:

- Peptide Synthesis :

- Drug Development :

- Biotechnology :

- Cancer Therapy Research :

- Diagnostic Applications :

Table 1: Summary of Biological Activities

| Activity Area | Description |

|---|---|

| Peptide Synthesis | Key building block in bioactive peptide synthesis for pharmaceuticals. |

| Drug Development | Enhances specificity and efficacy of peptide-based drugs. |

| Biotechnology | Improves yield and stability in therapeutic protein production. |

| Cancer Therapy | Potential use in targeted drug delivery systems to minimize side effects. |

| Diagnostic Tools | Aids in the detection of disease-specific biomarkers. |

Case Study: Peptide Aldehyde Inhibitors

A study on novel peptide aldehyde derivatives highlighted the effectiveness of this compound as part of a series designed to inhibit proteasome activity. The results indicated that compounds incorporating this moiety exhibited enhanced binding affinity and inhibitory activity against the 20S proteasome, a critical target in cancer therapy .

Solubility and Structural Stability

Research has shown that the solubility of this compound is influenced by its amino acid sequence and structural conformation. A study demonstrated that the stability of the β-sheet structure of protected peptides containing this compound was significantly affected by solvent interactions, which can be manipulated to optimize solubility and reactivity during synthesis .

Q & A

Basic Research Questions

Q. How does the Boc-asp(obzl)-phe-OH structure influence its role in peptide synthesis?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) and benzyl (Obzl) groups act as orthogonal protecting agents for the aspartic acid (asp) and phenylalanine (phe) residues, respectively. To optimize synthesis:

- Use Boc for N-terminal protection to prevent unintended side reactions during coupling .

- Employ Obzl for carboxyl group protection, which can be selectively removed via hydrogenolysis or acidic conditions without disrupting the Boc group .

- Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to verify intermediate purity .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to separate by polarity .

- Recrystallization : Dissolve crude product in ethyl acetate and add hexane dropwise to induce crystallization. Validate purity via melting point analysis (±2°C deviation from literature values) and NMR (e.g., absence of residual solvent peaks) .

Advanced Research Questions

Q. How to resolve contradictions in reported this compound solubility data across studies?

- Methodological Answer :

- Contextual Analysis : Compare solvent systems (e.g., DMF vs. THF) and temperature ranges used in conflicting studies. For example, DMF may enhance solubility at 25°C but reduce stability .

- Experimental Replication : Conduct solubility tests under controlled conditions (e.g., 0.1 M in anhydrous DMF, 25°C, argon atmosphere) and report deviations using error margins (±5%).

- Data Normalization : Apply the Hansen Solubility Parameters (HSP) model to predict solubility in untested solvents .

Q. What analytical techniques best characterize this compound stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use LC-MS to track degradation products at pH 2–12 over 24 hours. Calculate half-life (t½) via first-order kinetics .

- Spectroscopic Monitoring : Employ FTIR to detect ester (Obzl) hydrolysis (disappearance of C=O stretch at ~1740 cm⁻¹) .

- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels (p < 0.05 significance threshold) .

Q. How to design experiments validating this compound as a substrate for enzymatic coupling?

- Methodological Answer :

- Enzyme Selection : Test proteases (e.g., trypsin) or ligases under mild buffer conditions (pH 7.4, 37°C). Pre-incubate enzymes with this compound to assess inhibition .

- Control Setup : Include a deprotected analog (e.g., Asp-Phe-OH) to isolate the impact of protecting groups on reaction efficiency.

- Quantitative Analysis : Measure coupling yields via fluorescence tagging (e.g., FITC-labeled amine detection) and normalize against negative controls .

Q. Data Reproducibility and Reporting

Q. What metadata standards ensure reproducibility in this compound research?

- Methodological Answer :

- FAIR Principles : Document synthesis conditions (temperature, solvent purity), analytical instrument parameters (HPLC column type, NMR frequency), and raw data repositories (e.g., Zenodo) .

- Structured Reporting : Use templates from Analytical and Bioanalytical Chemistry for method sections, including batch-specific purity data (>98% by HPLC) and lot numbers .

Q. Safety and Handling

Q. What safety protocols mitigate risks during this compound handling?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct operations in a fume hood to minimize inhalation .

- Waste Disposal : Quench residual benzyl groups with Pd/C under H₂ before aqueous disposal to prevent environmental release .

Q. Tables for Key Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| HPLC Purity Threshold | >98% (UV 254 nm, C18 column) | |

| Deprotection Conditions | 30% TFA in DCM (2h, 0°C) | |

| Stability (pH 7.4, 25°C) | t½ = 48h (95% CI: 45–51h) |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAWCWMJPACSL-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.